molecular formula C14H22FN5 B11739325 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11739325
M. Wt: 279.36 g/mol
InChI Key: LXKMTMLDBPKMOT-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the fluoroethyl and propyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various alkyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the selection of solvents, reaction times, and purification methods to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
  • {[1-(2-bromoethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine distinguishes it from similar compounds. This group can influence the compound’s reactivity, stability, and biological activity, making it unique and potentially more effective in certain applications.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H22FN5/c1-3-6-20-14(9-12(2)17-20)11-16-10-13-4-7-19(18-13)8-5-15/h4,7,9,16H,3,5-6,8,10-11H2,1-2H3

InChI Key

LXKMTMLDBPKMOT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=NN(C=C2)CCF

Origin of Product

United States

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